Product packaging for Dansyl-D-tryptophan(Cat. No.:CAS No. 70136-17-3)

Dansyl-D-tryptophan

Cat. No.: B12915233
CAS No.: 70136-17-3
M. Wt: 437.5 g/mol
InChI Key: XESDLBBWXMRQDN-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-D-tryptophan is a sophisticated chiral fluorescent compound synthesized from the conjugation of the dansyl chloride fluorophore with the D-stereoisomer of the essential amino acid tryptophan. This modification creates a powerful sensor molecule whose fluorescence is highly sensitive to its local microenvironment, a property that is leveraged in multiple advanced research applications. One of the primary research applications of this compound is as a highly selective and sensitive fluorescent sensor for the detection of toxic mercury ions (Hg2+) in aqueous solutions . The interaction with Hg2+ induces a chelation-enhanced fluorescence (CHEF) effect, resulting in a significant fluorescence turn-on response accompanied by a measurable blueshift in emission, enabling the specific detection of Hg2+ over other common metal ions . Furthermore, this compound is invaluable in chiral research and analytical chemistry. Its enantiomers, including the D-form, interact differently with chiral separation mediums like amino acid-based molecular micelles (AABMMs), making it a critical tool for developing and validating Micellar Electrokinetic Chromatography (MEKC) techniques for enantiomer separation . Molecular dynamics simulations confirm that the D-enantiomer exhibits distinct binding free energy profiles compared to its L-counterpart, which underpins its utility in chiral recognition studies . Beyond sensing and chiral separation, this compound serves as a versatile probe for investigating protein-ligand interactions and protein structure. The dansyl moiety can act as a Fluorescence Resonance Energy Transfer (FRET) acceptor from intrinsic protein fluorophores like tryptophan, allowing researchers to study drug-serum albumin binding without cumbersome labeling procedures . This provides vital information on the pharmacodynamics and pharmacokinetics of potential therapeutic compounds. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N3O4S B12915233 Dansyl-D-tryptophan CAS No. 70136-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70136-17-3

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m1/s1

InChI Key

XESDLBBWXMRQDN-HXUWFJFHSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Methodologies

Fluorescence Spectroscopy Techniques

Fluorescence spectroscopy is a primary method for investigating the behavior of Dansyl-D-tryptophan. Its sensitivity to the local environment and its ability to participate in energy transfer processes provide detailed insights into molecular-level events.

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nm. bachem.com In the context of this compound, the dansyl group can act as an acceptor for the intrinsic fluorescence of tryptophan residues in proteins. bachem.comthermofisher.com The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the tryptophan-dansyl pair is approximately 21-22 Å. bakerlab.orgnih.gov This makes FRET a powerful tool for measuring intramolecular and intermolecular distances.

Intermolecular FRET between a dansyl-labeled molecule, such as this compound, and tryptophan residues within a protein is a widely used technique to study protein-ligand binding and conformational changes. nih.govportlandpress.com When this compound binds to a protein containing tryptophan, the emission of the tryptophan donor is quenched, and the sensitized emission of the dansyl acceptor is observed upon excitation of the tryptophan. nih.gov This phenomenon allows for the characterization of binding events and the determination of binding affinities. For example, in a study of human carbonic anhydrase II, the addition of a dansyl-labeled peptide to the protein resulted in a decrease in tryptophan fluorescence at 333 nm and a simultaneous increase in dansyl emission, indicating energy transfer upon binding. nih.gov The efficiency of this energy transfer can be used to calculate the distance between the protein's tryptophan and the bound dansyl group. nih.gov

Table 1: Intermolecular FRET Parameters for Tryptophan-Dansyl Pairs

DonorAcceptorR₀ (Å)Observed FRET Efficiency (%)Reference
TryptophanDansyl~2234 bakerlab.orgnih.gov
TryptophanIAEDANS~22Varies with conformation pnas.org
TryptophanDNS-aziridine1.8 (nm)70 portlandpress.com

This table is interactive. Click on the headers to sort the data.

This compound itself can be considered a FRET pair, with the tryptophan moiety acting as the donor and the dansyl group as the acceptor. However, more commonly, the dansyl group is attached to peptides or other molecules that also contain a tryptophan residue, allowing for the study of intramolecular distances and conformational dynamics. researchgate.netresearchgate.net The efficiency of intramolecular FRET is highly sensitive to the conformation of the molecule, as changes in the distance between the donor and acceptor will alter the energy transfer rate. For instance, studies on adrenocorticotropic hormone (ACTH) derivatives, where a dansyl group was attached to a lysine (B10760008) residue and a tryptophan was present at another position, used FRET to probe the peptide's solution conformation. umd.edu

Time-resolved FRET measurements provide insights into the kinetics of molecular interactions. By monitoring the change in FRET efficiency over time, it is possible to study the rates of association and dissociation of molecules, as well as the kinetics of conformational changes. pnas.org Stopped-flow fluorescence techniques can be used to observe rapid changes in FRET signals, on the order of milliseconds, providing information on early events in processes like protein folding. bakerlab.org For example, in the study of the folding of acyl-CoA binding protein, a rapid increase in FRET between tryptophan residues and a C-terminally attached dansyl group indicated the formation of a partially collapsed intermediate on a sub-millisecond timescale. pnas.org

Steady-State Fluorescence Analysis

Steady-state fluorescence analysis provides valuable information about the local environment of the dansyl fluorophore. The emission properties of the dansyl group, particularly its emission maximum and quantum yield, are highly sensitive to the polarity of its surroundings. uni-muenchen.decsic.es

The fluorescence emission spectrum of the dansyl group exhibits a significant solvatochromic shift, meaning its emission maximum shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. nih.govrsc.org This property makes dansyl-containing molecules like this compound excellent probes for reporting on the polarity of their microenvironment. nih.gov For instance, the emission maximum of a dansyl derivative can shift from the green region in a nonpolar environment to the orange region in a polar environment. nih.gov This sensitivity has been utilized to probe the hydrophobicity of ligand-binding sites in proteins and the polarity of membranes. nih.govccmb.res.in When a dansyl-labeled molecule binds to a hydrophobic pocket on a protein, a blue-shift in its emission maximum is typically observed, accompanied by an increase in fluorescence intensity. csic.es

Table 2: Solvatochromic Shift of Dansyl Derivatives in Different Solvents

SolventDielectric Constant (εr)Emission Maximum (nm)Reference
Water80613 nih.gov
Methanol (B129727)32.7573 nih.gov
Ethanol (B145695)24.3567 nih.gov

This table is interactive. Click on the headers to sort the data.

The change in the emission maximum of dansyl probes in various solvents provides a quantitative measure of the local polarity. This characteristic is invaluable for characterizing the binding of this compound to proteins and other macromolecules, offering insights into the nature of the binding site.

Time-Resolved Fluorescence and Decay Kinetics

Time-resolved fluorescence spectroscopy provides deeper insights into the molecular environment and dynamic processes that influence the dansyl chromophore's excited state.

The fluorescence decay of this compound and related conjugates is often complex and cannot be described by a single exponential function. nih.govccmb.res.in This multi-exponential decay behavior indicates that the fluorophore population exists in several distinct environments, a condition known as microheterogeneity. researchgate.net Each component of the decay corresponds to a fraction of the fluorophores with a specific fluorescence lifetime (τ).

The lifetime of the dansyl probe is, like its quantum yield, highly dependent on the solvent. For dansylglycine (B86417), the lifetime is short in water (2.4 ns) but increases significantly in less polar solvents like methanol (11.4 ns) and ethanol (12.8 ns). nih.gov When conjugated to proteins, dansyl probes typically exhibit long fluorescence lifetimes, often in the range of 10 to 20 nanoseconds. cogershop.com For example, a dansyl-labeled peptide (KE2D15-8) bound to human carbonic anhydrase II showed two decaying components with lifetimes of 8.2 ns and 18.5 ns. nih.gov In another study, the mean fluorescence lifetime of a dansyl-labeled melittin (B549807) peptide increased from 11.90 ns in buffer to 15.39 ns upon binding to lipid membranes. ccmb.res.in This lengthening of the lifetime upon binding reflects the transition of the probe to a more rigid and less polar environment.

Table 2: Fluorescence Lifetimes of Dansyl Derivatives in Various Systems
Compound/SystemEnvironmentLifetime(s) (ns)Reference
DansylglycineWater2.4 nih.gov
DansylglycineMethanol11.4 nih.gov
DansylglycineEthanol12.8 nih.gov
Dansyl-labeled peptide (KE2D15-8)Bound to Carbonic Anhydrase II8.2 and 18.5 nih.gov
Dansyl-melittinBuffer11.90 ccmb.res.in
Dansyl-melittinDOPC Membranes15.39 ccmb.res.in
N-Dansyl amino acid derivativeAcetonitrile12.6 rsc.org

On a much faster timescale (picoseconds), processes such as solvent relaxation can be observed around the excited dansyl probe. nih.gov The dansyl chromophore possesses a large excited-state dipole moment, meaning that upon excitation, the surrounding solvent dipoles reorient themselves to stabilize the newly formed excited state. ccmb.res.in This dynamic process, known as solvent relaxation, results in a time-dependent shift of the fluorescence emission to lower energies (a dynamic Stokes shift). ccmb.res.in

Studies of a dansyl chromophore attached to the surface of a cationic micelle measured the solvation correlation function, finding it to decay with a time constant of 338 picoseconds. nih.govresearchgate.net This is significantly slower than relaxation in bulk water, indicating a more constrained and viscous microenvironment at the micelle surface. nih.govresearchgate.net Time-resolved anisotropy measurements, which probe the rotational motion of the fluorophore, can also reveal these ultrafast dynamics. In the same micellar system, the anisotropy decay was bi-exponential with time constants of 413 ps and 1.3 ns, reflecting the rigid nature of the dansyl-micelle complex compared to its free rotation in solution. nih.govresearchgate.net

Fluorescence Quenching Mechanisms

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. mdpi.com It can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. nih.govbachem.com These mechanisms provide valuable information about the accessibility of the fluorophore to its environment and its interactions with other molecules.

Collisional, or dynamic, quenching occurs when the excited fluorophore encounters a quencher molecule during its excited-state lifetime, leading to non-radiative de-excitation upon contact. bachem.com This process is diffusion-controlled, and its efficiency depends on the concentration and diffusion rate of the quencher, as well as the accessibility of the fluorophore.

Small, water-soluble molecules like iodide ions (I⁻) and acrylamide (B121943) are commonly used as collisional quenchers to probe the exposure of fluorophores on proteins and membranes. rsc.orgresearchgate.netnih.gov The quenching efficiency, quantified by the Stern-Volmer quenching constant (Ksv), provides a measure of the probe's solvent accessibility. frontiersin.org

In a study using a molecule containing both a dansyl and a tryptophan group bridged by cholic acid, quenching by iodide ions was examined in various bile salt micellar systems. rsc.orgnih.gov The quenching rate constants (kq) were highest in simple aqueous solution and decreased progressively as the probe was incorporated into more hydrophobic and structured micelles (NaTCA < NaCA < NaDCA ≈ MM). rsc.org This demonstrates that the micellar structures effectively shield the dansyl fluorophore from the aqueous quencher, and the degree of shielding correlates with the hydrophobicity of the microenvironment. rsc.orgnih.gov

Table 3: Fluorescence Quenching Rate Constants (kq) for the Dansyl Chromophore of 3β-Dns-CA-Trp by Iodide in Different Supramolecular Systems
Systemkq (x 108 M-1s-1)Reference
Aqueous Solution7.40 rsc.org
Sodium Taurocholate (NaTCA) Micelles3.10 rsc.org
Sodium Cholate (NaCA) Micelles1.45 rsc.org
Sodium Deoxycholate (NaDCA) Micelles0.80 rsc.org
Mixed Micelles (MM)0.90 rsc.org

Static quenching arises from the formation of a stable, non-fluorescent complex between the fluorophore and the quencher molecule in the ground state. bachem.comresearchgate.net Upon excitation, this complex immediately returns to the ground state without emitting a photon.

A key distinction between the two mechanisms is their effect on the fluorescence lifetime. Since static quenching only affects the population of fluorophores that are complexed, the lifetime of the remaining free, unquenched fluorophores is unchanged. In contrast, collisional quenching provides an additional pathway for de-excitation for all fluorophores, thus shortening the measured lifetime. acs.org The mechanisms can also be distinguished by their temperature dependence; collisional quenching efficiency increases with temperature due to faster diffusion, whereas the stability of ground-state complexes involved in static quenching often decreases at higher temperatures. nih.gov

The interaction between this compound and proteins can be a form of static quenching. The binding of dansylglycine to human serum albumin (HSA) quenches the protein's intrinsic tryptophan fluorescence. ajol.infonih.gov Analysis of this quenching revealed a bimolecular quenching constant (Kq) of approximately 1.6×10¹³ M⁻¹s⁻¹, a value that is far too high for a diffusion-controlled collisional process (which is limited to about 10¹⁰ M⁻¹s⁻¹). nih.gov This indicates that the quenching is due to a static mechanism, specifically the formation of a ground-state HSA-dansylglycine complex. nih.gov This interaction often involves Förster resonance energy transfer (FRET) from the protein's tryptophan residues to the bound dansyl group. ajol.infobakerlab.org

Quenching by Charged Amino Acid Residues

The fluorescence of the dansyl group, including when it is part of a compound like this compound, is sensitive to its local environment and can be quenched by various molecules, including the side chains of amino acids. This quenching can occur through several mechanisms, such as photoinduced electron transfer (PET) and energy transfer. The presence of charged amino acid residues in the vicinity of the dansyl fluorophore can significantly influence its emission properties.

Research has shown that dense aqueous solutions of charged amino acids can affect the fluorescence of fluorophores. nih.govacs.org In studies comparing the effects of lysine, glutamic acid, aspartic acid, arginine, and histidine, lysine was found to be the most effective at altering the fluorescence decay of N-acetyl-l-tryptophan amide (NATA), a model compound for the tryptophan part of this compound. nih.govacs.org This suggests that the positively charged amino group of the lysine side chain plays a significant role in the quenching process. Significant broadening on the red side of the tryptophan emission spectrum was observed specifically in the presence of lysine. nih.govacs.org

The quenching of dansyl fluorescence is not limited to interactions with free amino acids in solution. When a dansyl probe is attached to a protein, its fluorescence can be quenched by nearby amino acid residues. For instance, the emission spectrum of dansyl-labeled human serum albumin (HuSA) was observed to broaden and its fluorescence was quenched upon the addition of excess unlabeled HuSA. nih.govacs.org This effect is attributed to the influence of unconventional intrinsic chromophores originating from confined charge clusters within the protein. nih.govacs.org

The mechanism of quenching by amino acid side chains can be complex. Studies on 3-methylindole, a model for the indole (B1671886) group of tryptophan, have indicated that lysine and tyrosine side chains can quench fluorescence via excited-state proton transfer. mdpi.com In contrast, glutamine, asparagine, glutamic acid, aspartic acid, cysteine, and histidine side chains are believed to operate through an excited-state electron transfer mechanism. mdpi.com Furthermore, tryptophan residues themselves can act as efficient quenchers of dansyl fluorescence, particularly when brought into close proximity within enzyme-substrate complexes. nih.govunivr.it The efficiency of this quenching is distance-dependent. nih.gov

The table below summarizes the findings on the quenching effects of various amino acids on fluorophores, which provides insight into the potential interactions with this compound.

Quenching Amino AcidObserved EffectProposed MechanismReference
Lysine Most potent in altering fluorescence decay; Broadening of emission spectrum.Excited-state proton transfer. nih.govacs.orgmdpi.com
Tyrosine Quenches fluorescence.Excited-state proton transfer. mdpi.com
Glutamic Acid Quenches fluorescence.Excited-state electron transfer. mdpi.com
Aspartic Acid Quenches fluorescence.Excited-state electron transfer. mdpi.com
Arginine Affects fluorescence.Not specified. nih.govacs.org
Histidine Quenches fluorescence.Excited-state electron transfer. mdpi.com
Tryptophan Efficiently quenches dansyl fluorescence.Energy Transfer / Electron Transfer. nih.govunivr.it

Fluorescence Anisotropy Measurements for Rotational Dynamics

Fluorescence anisotropy is a powerful technique used to study the rotational motion of fluorescent molecules like this compound. researchgate.netcore.ac.uk This method relies on exciting the sample with plane-polarized light and measuring the polarization of the emitted fluorescence. The rotational motion of the fluorophore during the excited-state lifetime causes depolarization of the emitted light. The extent of this depolarization provides information about the size, shape, and rotational freedom of the molecule, which is quantified by the rotational correlation time (θ). researchgate.netcore.ac.uk

Time-resolved anisotropy measurements can reveal detailed information about the rotational dynamics. core.ac.uk The decay of anisotropy over time can often be described by one or more exponential components, each with a characteristic rotational correlation time. These different correlation times can correspond to various modes of motion, such as the local motion of the probe itself and the global tumbling of the macromolecule to which it is attached. nih.govacs.org

A study on a dansyl-labeled helix-loop-helix peptide binding to carbonic anhydrase provides a clear example of this application. nih.gov The analysis of the fluorescence anisotropy decay revealed three distinct rotational correlation times for the dansyl probe, each associated with a different state of the peptide-protein complex.

The findings from this study are summarized in the table below:

Rotational Correlation Time (ns)InterpretationAssociated StateReference
0.18 Fast local motion of the dansyl probe.Mostly bound but unfolded peptide. nih.gov
1.2 Segmental motion within a less hindered environment.Partly folded and partly hydrated interfacial structure. nih.gov
23 Rotational diffusion of the entire carbonic anhydrase protein.Strongly bound and folded peptide/protein complex. nih.gov

These results demonstrate how fluorescence anisotropy measurements of a dansyl probe can resolve different structural states and their dynamics. The long fluorescence lifetime of the dansyl group (often >10 ns) makes it particularly well-suited for measuring the slower rotational motions of large proteins and aggregates. researchgate.netcore.ac.uk In another example, a rotational correlation time of 0.4 ns was measured for very small oligomers or monomers of a dansyl-labeled protein, indicating rapid tumbling. ncbs.res.in

The relationship between rotational correlation time and molecular size is described by the Stokes-Einstein equation, allowing researchers to track changes in molecular volume, such as those occurring during protein aggregation. core.ac.uk By monitoring the changes in fluorescence anisotropy, the growth of protein aggregates can be followed in real-time. researchgate.netcore.ac.uk

Biomolecular Interactions and Structural Dynamics Probing

The dansyl-tryptophan pair serves as a powerful tool in biophysical studies, leveraging the principles of Förster Resonance Energy Transfer (FRET) to probe molecular distances and dynamics. mdpi.comacs.org Tryptophan, an intrinsic fluorophore in many proteins, can act as a donor, transferring its excitation energy non-radiatively to a nearby dansyl group (the acceptor). nih.govnih.gov The efficiency of this energy transfer is highly dependent on the distance between the two molecules, typically in the range of 1-10 nm, making it a sensitive "molecular ruler" for tracking conformational changes. mdpi.com While many studies utilize the naturally occurring L-tryptophan within a protein sequence paired with an externally attached dansyl derivative, specific probes like Dansyl-D-tryptophan are also employed to investigate chiral recognition and binding phenomena. scirp.orgnsf.gov

Protein Folding and Unfolding Kinetics

The use of a dansyl-tryptophan FRET pair is particularly valuable for elucidating the complex and often rapid processes of protein folding. By strategically placing the donor (tryptophan) and acceptor (dansyl) at different positions within a polypeptide chain, researchers can monitor the change in distance between these points as the protein transitions from an unfolded to a folded state.

A significant challenge in studying protein folding is the detection of transient, short-lived intermediate states that can act as crucial stepping stones on the folding pathway. These intermediates are often populated for only microseconds to milliseconds, making them invisible to many conventional structural biology techniques. nih.gov

Fluorescence labeling with a dansyl-tryptophan pair can overcome this limitation. In studies of the 86-residue acyl-CoA binding protein (ACBP), which was initially thought to follow a simple two-state folding mechanism, FRET measurements revealed a previously unresolved intermediate. pnas.orgnih.gov Researchers introduced a dansyl fluorophore at the C-terminus of an ACBP mutant and monitored the FRET from two tryptophan residues (Trp-55 and Trp-58). pnas.orgresearchgate.net The experiments showed a major increase in tryptophan-dansyl FRET on a 100-microsecond timescale, indicating the formation of a partially collapsed ensemble of states where the average distance between the tryptophans and the C-terminal dansyl group was significantly reduced compared to the fully unfolded state. pnas.orgnih.gov This intermediate was found to accumulate to a maximum population of 40% and was characterized as a marginally stable, partially collapsed state with about one-third of its solvent-accessible surface area buried. pnas.orgnih.gov These findings demonstrate that combining sensitive conformational probes like the dansyl-tryptophan pair with rapid mixing techniques can reveal transient intermediates even in proteins with apparent two-state folding behavior. pnas.orgnih.gov

ProteinProbe SystemMethodKey FindingCitation
Acyl-CoA Binding Protein (ACBP)Donor: Trp-55, Trp-58; Acceptor: C-terminal IAEDANS (dansyl)Continuous-Flow Mixing, FRETDetection of a partially collapsed intermediate on the 100-µs timescale. pnas.org, nih.gov, researchgate.net
Protein LDonor: Introduced Trp; Acceptor: Dansyl on Cys residuesStopped-Flow Fluorescence, FRETEvidence of partial ordering in the unfolded state and refolding on a submillisecond timescale. bakerlab.org, acs.org
UbiquitinTryptophan-scanning mutagenesisFluorescenceCharacterization of a late-folding intermediate with non-native interactions. nih.gov

The ability to resolve extremely fast structural transitions is critical for understanding the earliest events in protein folding, such as the initial collapse of the polypeptide chain. Ultrafast mixing methods, such as continuous-flow instruments with dead times of less than 100 microseconds, are essential for these measurements. pnas.org

In the study of ACBP, the use of a continuous-flow apparatus with a 70 µs dead time was critical to resolving the formation of the early folding intermediate. pnas.orgnih.gov The intrinsic tryptophan fluorescence measurements first hinted at a previously hidden kinetic phase with a time constant (τ) of approximately 80 µs. pnas.orgnih.gov This subtle signal was greatly amplified by using the tryptophan-dansyl FRET pair, which provided a more sensitive probe for the conformational change. pnas.org

Similarly, studies on the bacterial protein L employed stopped-flow fluorescence to investigate its folding kinetics. bakerlab.orgacs.org By introducing a tryptophan into the first β-hairpin and attaching dansyl groups at various other sites, researchers observed that the recovery of dansyl fluorescence upon refolding occurred on a submillisecond time scale. bakerlab.orgacs.org This rapid change in FRET signaled a swift collapse or restructuring of the protein, bringing the tryptophan and dansyl probes closer together in the early stages of folding. bakerlab.org These experiments, capable of resolving events on the sub-millisecond timescale, provide direct evidence for the rapid formation of partially structured states that precede the final folded protein. researchgate.net

Ligand-Induced Conformational Rearrangements

Beyond protein folding, the dansyl-tryptophan pair is a versatile tool for studying how proteins change their shape upon binding to other molecules (ligands), a process fundamental to biological function.

Allostery is a process where the binding of a ligand to one site on a protein influences the binding or activity at a distant, distinct site. royalsocietypublishing.org This "action at a distance" is mediated by conformational changes that propagate through the protein structure. FRET between a dansyl group and a tryptophan can effectively probe these subtle structural shifts. acs.org

For example, the allosteric network of the PDZ3 domain was mapped using N-terminally dansyl-labeled peptides derived from its ligand, CRIPT. pnas.org By measuring the binding kinetics and affinities between various mutants of the PDZ3 protein and the dansyl-labeled peptides, researchers could calculate the coupling free energy (ΔΔΔGc) between residues. pnas.org A non-zero value indicates that a mutation at one site energetically affects a residue at the other site, revealing a pathway of allosteric communication. pnas.org In this system, a tryptophan residue engineered into the PDZ3 domain served as the FRET donor to the dansyl group on the peptide ligand. pnas.org

In another study on Factor XIa, a key enzyme in blood coagulation, a dansyl-labeled probe covalently attached to the active site was used to monitor conformational changes induced by allosteric inhibitors. acs.org The binding of these inhibitors to a remote site caused a change in the fluorescence of the dansyl probe, providing a direct readout of the allosteric effect. acs.org Such approaches are crucial for understanding how allosteric modulators function and for the design of new therapeutic agents that target these regulatory sites. mdpi.comresearchgate.net

The direct process of a protein binding to its ligand can be monitored in real-time by observing changes in dansyl-tryptophan FRET. This allows for the precise determination of binding affinities (Kd) and kinetic rate constants (kon and koff).

This method has been used to study the interaction of a multidomain protein, Whirlin, with a peptide from its physiological partner, Sans. pnas.orgpnas.org The binding was measured by monitoring the FRET between a tryptophan residue in the protein and a dansyl group covalently attached to the N-terminus of the peptide. pnas.orgpnas.org This setup allowed for detailed kinetic analysis of the binding event. Similarly, the interaction between the E. coli Lon protease and a dansylated peptide substrate was characterized by exciting the protein's intrinsic tryptophan residues and measuring the increase in the sensitized fluorescence of the dansyl moiety on the peptide. nih.gov This FRET signal confirmed a specific interaction and was used to determine the kinetic parameters of the binding, including a Kd of 164 µM. nih.gov

Molecular dynamics simulations have also been used to investigate the chiral recognition of dansyl-amino acid enantiomers. A study on the binding of this compound and Dansyl-L-tryptophan to a molecular micelle found that the L-enantiomer bound more strongly. scirp.orgnsf.gov This difference was attributed to the ability of the L-isomer to form more stable and numerous hydrogen bonds within the micelle's binding pocket, highlighting how the specific stereochemistry of the probe dictates its interaction with a binding partner. scirp.orgnsf.gov

Protein/SystemLigand/Probe SystemMethodMeasured ParametersCitation
PDZ tandem (Whirlin)Dansyl-labeled Sans peptideStopped-Flow FRETRefolding kinetics, ligand binding pnas.org, pnas.org
E. coli Lon ProteaseDansylated S4 peptideStopped-Flow FRETkmax = 0.74 s⁻¹, Kd = 164 µM nih.gov
PDZ3 DomainN-terminally dansyl-labeled CRIPT peptidesStopped-Flow FRETkon, koff, Kd, ΔΔΔGc (coupling free energy) pnas.org
Human Serum Albumin (HSA)Dansyl-L-proline, DansylamideFluorescence DisplacementKa, binding ratio nih.gov
Poly(SULV) MicelleDansyl-(D)-Tryptophan, Dansyl-(L)-TryptophanMolecular DynamicsBinding Free Energy scirp.org, nsf.gov

Protein-Ligand Interaction Mechanisms

The fluorescent properties of the dansyl group, attached to the D-enantiomer of tryptophan, make it a sensitive reporter of its molecular environment. When this compound binds to a protein, changes in fluorescence intensity, emission wavelength, and polarization can be observed. These changes provide a wealth of information regarding the binding event, driven by the transfer of the fluorophore from a polar aqueous environment to a nonpolar binding pocket on the protein surface.

Determination of Binding Affinities and Stoichiometries

Fluorescence spectroscopy is a primary method for determining the binding affinity (often expressed as the dissociation constant, Kd) and stoichiometry of this compound to a target protein. The principle relies on titrating a solution of the protein with the fluorescent ligand and monitoring the change in fluorescence. The resulting binding curve can be analyzed to extract these crucial parameters.

A key technique employed is Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to a suitable acceptor fluorophore. wikipedia.org Often, intrinsic tryptophan residues within the protein serve as the donor, and the dansyl group of the ligand acts as the acceptor. acs.org The binding of the dansyl-ligand to the protein brings the donor and acceptor into proximity, leading to quenching of the protein's tryptophan fluorescence and an enhancement of the dansyl fluorescence. researchgate.netnih.gov This FRET signal is directly proportional to the concentration of the protein-ligand complex.

For instance, studies on the binding of dansylated compounds to proteins like carbonic anhydrase II (CAII) and serum albumin have successfully determined their binding affinities. The interaction with CAII, in particular, shows a significant increase in fluorescence due to FRET from tryptophan residues located in the active site. caymanchem.com

CompoundTarget ProteinDissociation Constant (Kd)Reference
Dansyl amideCarbonic Anhydrase II0.2 µM caymanchem.com
Dansyl amideSerum Albumin7.57 µM caymanchem.com
Thiobiotin-PBStreptavidin11 ± 2 nM acs.org
Iminobiotin-PBStreptavidin2730 ± 340 nM acs.org

This table presents dissociation constants for various ligands, including a dansyl derivative, determined through fluorescence-based assays. The data for Pacific Blue (PB) derivatives with Streptavidin are included to illustrate the utility of Trp-FRET in determining a range of binding affinities.

The stoichiometry of binding, or the number of ligand molecules that bind to a single protein molecule, can also be determined from titration experiments. By carefully analyzing the saturation point of the fluorescence signal, researchers can deduce the molar ratio of the interaction. nih.gov

Identification of Ligand-Binding Sites within Protein Structures

This compound is instrumental in identifying and characterizing the specific sites on a protein where a ligand binds. The environmental sensitivity of the dansyl fluorophore means its emission spectrum can shift depending on the polarity and nature of the binding pocket.

Computational methods, such as molecular docking, complement experimental data to visualize these interactions. In one study, molecular dynamics simulations were used to investigate the binding of this compound to a chiral molecular micelle, poly(SULV). nih.govresearchgate.net These simulations identified three distinct binding pockets. This compound showed a clear preference for one pocket over the others, as indicated by the calculated binding free energies and percent occupancy. nih.gov

Binding PocketBinding Free Energy (kJ·mol⁻¹)Percent Occupancy (%)
Pocket 1-8.66318.42
Pocket 2-13.640862.00
Pocket 3-11.795629.58

This table summarizes the molecular docking analysis of this compound binding to the three identified pockets within the poly(SULV) structure. The data clearly shows a strong preference for Pocket 2. nih.gov

Furthermore, techniques combining dansyl labeling with mass spectrometry can pinpoint ligand-binding sites. By comparing the labeling pattern of a protein in the presence and absence of a ligand, residues that are protected from labeling by the bound ligand can be identified, thus mapping the interaction site. mdpi.com

Competitive Binding Assays

Competitive binding assays are a powerful application of this compound, enabling the determination of binding affinities for non-fluorescent ligands that compete for the same binding site. nanotempertech.com In this setup, the fluorescent this compound acts as a reporter ligand. nih.gov

The assay begins by forming a complex between the target protein and this compound, which generates a stable fluorescence signal. A non-fluorescent competitor ligand is then titrated into the solution. As the competitor binds to the protein, it displaces the this compound, leading to a decrease in the fluorescence signal (typically the FRET signal). nih.govresearchgate.net

The concentration of the competitor that causes a 50% reduction in the fluorescent signal (the EC50 value) is determined. From this value, along with the known affinity of this compound for the protein, the inhibition constant (Ki) or dissociation constant (Kd) of the unlabeled competitor can be calculated. nih.govnanotempertech.com This method is highly effective for screening libraries of compounds for their ability to bind to a specific protein target. nih.gov

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

This compound and its derivatives are valuable tools for investigating the dynamics of enzyme function, including catalytic mechanisms and the characterization of inhibitor binding.

Kinetic Analysis of Enzyme Catalysis

The real-time monitoring of enzymatic reactions is possible using dansylated substrates. When a substrate containing a dansyl group is cleaved by an enzyme, the resulting change in the fluorophore's environment leads to a measurable change in fluorescence. This allows for continuous, real-time tracking of product formation.

Pre-steady-state kinetic analysis, often performed using stopped-flow instrumentation, can provide detailed insights into the individual steps of the catalytic cycle. For example, the interaction between the anthrax lethal factor (LF) protease and a dansyl-labeled peptide substrate was studied using this method. nih.gov By monitoring the FRET signal between enzyme tryptophan residues and the substrate's dansyl group, researchers could observe the kinetics of substrate binding and cleavage, revealing a multi-step interaction mechanism. nih.govnih.gov

SubstrateTechniqueMeasured ParameterFinding
LF15D (Dansyl-labeled peptide)Tryptophan-Dansyl FRETReaction progressCharacterization of LF-substrate interaction mechanism nih.gov
S4 Dansyl PeptideStopped-flow Dansyl FluorescenceObserved rate constants (kobs)Indication of a two-step peptide binding mechanism to Lon protease nih.gov

This table illustrates the use of dansylated peptides in the kinetic analysis of different enzymes.

Characterization of Enzyme-Inhibitor Complex Formation

Understanding how inhibitors bind to enzymes is fundamental for drug development. Dansylated inhibitors serve as probes to directly monitor the formation of the enzyme-inhibitor complex.

A notable example is the study of the hepatitis C virus (HCV) NS3 serine protease, a key antiviral drug target. nih.gov A dansylated hexapeptide was designed as a potent inhibitor of this enzyme. The binding of this inhibitor to the active site could be monitored by the FRET signal between the dansyl group and tryptophan residues within the protease. nih.gov This assay enabled the direct determination of both equilibrium and pre-steady-state parameters of the enzyme-inhibitor complex formation. nih.gov It also allowed for the unambiguous confirmation of active site binding and the detailed study of how cofactors influence inhibitor affinity. nih.gov Similarly, equilibrium fluorescence titration using a dansyl-labeled protein inhibitor was used to confirm its tight binding to the HIV-1 Nef protein, yielding a dissociation constant in the low nanomolar range. plos.org These approaches provide a direct and quantitative measure of inhibitor potency and mechanism of action.

Interactions with Biomembranes and Supramolecular Systems

The unique photophysical properties of the dansyl fluorophore, covalently linked to the D-isomer of the amino acid tryptophan, make this compound a powerful extrinsic probe. Its fluorescence emission is highly sensitive to the polarity and motional freedom of its local environment, a characteristic that is exploited to investigate the intricate workings of lipid bilayers and micellar systems.

Localization and Partitioning of this compound in Lipid Environments

The interaction of this compound with lipid bilayers begins with its partitioning from the aqueous phase into the membrane. This process is driven by the hydrophobic nature of both the tryptophan side chain and the naphthalene (B1677914) moiety of the dansyl group. While specific partition coefficients for this compound are not extensively documented, studies on analogous molecules provide insight into the thermodynamics of this process. For instance, peptides rich in tryptophan and other small molecules with similar hydrophobicity show favorable free energies of transfer into lipid vesicles, often in the range of -8 to -11 kcal/mol for neutral and charged membranes, respectively. core.ac.uk

Once partitioned, the precise location of the probe within the bilayer is critical for its function as a reporter of membrane properties. Research using fluorescence quenching parallax methods has consistently shown that the dansyl group has a strong affinity for the interfacial region of the lipid bilayer. acs.org Regardless of its attachment point—be it a lipid headgroup, an alkyl chain, or a peptide—the dansyl moiety preferentially localizes at the boundary between the polar lipid headgroups and the nonpolar acyl chains. acs.orgutl.pt This positions the probe in a region of steep polarity gradient and restricted motion, ideal for sensing changes in surface charge, hydration, and lipid packing.

Detailed studies have determined the depth of the dansyl group from the center of the bilayer with considerable precision. These measurements place the fluorophore at a consistent depth, providing a reliable reference point for structural studies.

Table 1: Measured Membrane Depth of Dansyl-Containing Probes

Probe Lipid Bilayer Depth from Bilayer Center (Å) Method Reference
Dansyl-PE Various 19 - 21 Å Fluorescence Quenching Parallax acs.orgutl.pt
Dansyl-Melittin DOPC ~18 Å Fluorescence Quenching Parallax

This table compiles data from studies on dansyl-labeled phosphatidylethanolamine (B1630911) (Dansyl-PE) and a dansyl-labeled peptide (Dansyl-Melittin) to illustrate the consistent interfacial localization of the dansyl group. DOPC is 1,2-dioleoyl-sn-glycero-3-phosphocholine.

This interfacial positioning makes this compound an excellent sensor for events occurring at the membrane surface.

Probing Membrane-Associated Protein Dynamics

This compound serves as a versatile tool for investigating the dynamics of membrane-associated proteins and peptides. Its utility stems from its ability to act as both a standalone environmental probe and as a partner in fluorescence resonance energy transfer (FRET) pairs. nih.gov

When used as a FRET acceptor, the dansyl group can be paired with an intrinsic tryptophan residue (the FRET donor) within a protein. nih.govnih.gov Since the efficiency of energy transfer is acutely dependent on the distance between the donor and acceptor (typically within 10-100 Å), this technique allows for the precise measurement of distances. nih.gov Researchers have employed tryptophan-to-dansyl FRET to monitor a variety of dynamic processes, including the binding of proteins to membranes, conformational changes associated with protein folding and unfolding, and the determination of peptide orientation within the bilayer. nih.govnih.govacs.orgnih.gov

Beyond FRET, the inherent sensitivity of the dansyl fluorophore to its surroundings provides a powerful method for probing protein dynamics. When this compound binds to a site on a membrane protein, its fluorescence emission spectrum, quantum yield, and lifetime can change significantly. These changes report on the polarity and solvent accessibility of the binding site. researchgate.netucsd.edu Furthermore, techniques like Red Edge Excitation Shift (REES) can be applied. REES detects slow solvent relaxation around the excited probe, which is indicative of a motionally restricted environment, such as that found at the protein-lipid interface on a membrane surface. researchgate.netucsd.edu Studies on the peptide melittin (B549807), labeled with a dansyl group, have successfully used REES and time-resolved fluorescence to demonstrate that the peptide's amino terminus is located in a motionally constrained region at the membrane interface. researchgate.netucsd.edu

Table 2: Applications of Tryptophan-Dansyl FRET in Protein Dynamic Studies

System Studied FRET Pair Information Obtained Reference
Outer Membrane Protein A (OmpA) Tryptophan (in protein) / Dansyl (IAEDANS) Timescales of tertiary structure changes during folding nih.gov
pHLIP Peptide Tryptophan (in peptide) / Dansyl-PE (in vesicle) Free energy of interfacial partitioning nih.govacs.org
Bacterio-opsin Tryptophan (in protein) / Dansyl (on protein) pH-dependent unfolding and helix-helix stability nih.gov
Protein Kinase C Tryptophan (in protein) / Dansyl-PE (in vesicle) Proximity of protein domains to the membrane surface ku.edu
Slp-4 C2A domain Tryptophan (in protein) / Dansyl-PE (in vesicle) Lipid binding affinity and dissociation kinetics acs.org

This table summarizes various studies where the FRET pairing of tryptophan and a dansyl derivative was used to elucidate dynamic structural information about membrane-associated proteins.

Assessment of Local Hydrophobicity within Micellar Structures

Micelles, which are self-assembled surfactant aggregates in solution, create unique microenvironments with a hydrophobic core and a more polar interfacial region. This compound is well-suited to characterize these environments. The principle relies on the fluorophore's emission properties, which are a direct function of the local hydrophobicity and polarity. ku.edu

A powerful method for assessing the local environment involves fluorescence quenching experiments. In a notable study, a probe composed of dansyl and tryptophan moieties covalently linked to cholic acid was developed to report on the local hydrophobicity within various bile salt micelles. The accessibility of the probe to a water-soluble quencher, such as the iodide ion, provides a direct measure of how deeply the probe is embedded within the micellar structure.

In this system, both the tryptophan and dansyl fluorescence bands are quenched by iodide. The efficiency of this quenching, quantified by the quenching rate constant, is inversely proportional to the hydrophobicity of the probe's location. When the probe is in a more hydrophobic, shielded environment within the micelle, it is less accessible to the aqueous quencher, resulting in a lower quenching rate. This approach has demonstrated that the hydrophobicity varies significantly between different types of micelles, with mixed micelles providing a particularly protected environment for the probe.

Table 3: Fluorescence Quenching of a Dansyl-Tryptophan Probe in Different Micellar Systems

Micellar System Quenching Rate Constant (kq) Interpretation Reference
Aqueous Solution High Fully accessible to quencher
Sodium Cholate Micelles Intermediate Partially shielded from quencher
Sodium Deoxycholate Micelles Intermediate Partially shielded from quencher
Mixed Micelles Low Highly shielded, indicating a more hydrophobic environment

This table is based on findings from a study using a Dansyl-Cholic Acid-Tryptophan probe and an iodide quencher. The quenching rate constants are presented relatively, showing a significant decrease in probe accessibility in more hydrophobic micellar environments.

Chiral Discrimination and Enantioselective Research

Mechanisms of Chiral Recognition

The ability to distinguish between enantiomers is predicated on the formation of transient diastereomeric complexes between the analyte and a chiral selector. The stability of these complexes is dictated by a range of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and steric hindrance. The differential strength and nature of these interactions for each enantiomer lead to chiral recognition.

Molecular dynamics simulations have provided significant insights into the interactions governing the enantioselectivity of dansyl-amino acids. A notable study investigated the chiral separation mechanisms of Dansyl-Tryptophan enantiomers with an amino acid-based molecular micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). This research revealed that hydrogen bonding plays a crucial role in the differential binding of the enantiomers. nih.govtdl.org

The study identified three distinct binding pockets within the poly(SULV) micelle. The L-enantiomer of Dansyl-Tryptophan (Dansyl-(L)-Tryptophan) showed a strong preference for pocket three, where it formed a significant intermolecular hydrogen bond. In contrast, the D-enantiomer (Dansyl-(D)-Tryptophan) favored pocket two and did not form any significant hydrogen bonding interactions within pocket three. This difference in hydrogen bonding capability is a key determinant of the observed enantioselectivity. nih.govtdl.org

The differential binding of Dansyl-D-tryptophan and its L-enantiomer to a chiral selector is the fundamental principle behind their separation and analysis. In the case of the poly(SULV) micelle, the stronger binding of Dansyl-(L)-Tryptophan compared to Dansyl-(D)-Tryptophan is consistent with experimental observations in Micellar Electrokinetic Chromatography (MEKC), where the L-enantiomer elutes later. nih.govtdl.org

The preference of each enantiomer for different binding pockets within the chiral selector highlights the specificity of these interactions. Dansyl-(L)-Tryptophan exhibited the highest occupancy in pocket three of the poly(SULV) micelle, whereas Dansyl-(D)-Tryptophan had the highest occupancy in pocket two. This spatial segregation of enantiomers within the chiral selector's structure is a direct consequence of the molecular interactions at play. nih.govtdl.org

Another important class of chiral selectors for dansyl amino acids are cyclodextrins. These cyclic oligosaccharides possess a chiral cavity and are widely used in chiral stationary phases for High-Performance Liquid Chromatography (HPLC). acs.org The chiral recognition mechanism with cyclodextrins involves the inclusion of the dansyl group and the amino acid side chain within the cyclodextrin cavity, leading to the formation of diastereomeric inclusion complexes. The stability of these complexes is influenced by factors such as the size and shape of the guest molecule relative to the cyclodextrin cavity, as well as specific interactions between the functional groups of the analyte and the hydroxyl groups on the rim of the cyclodextrin. acs.org

Computational Approaches to Chiral Selectivity

Computational methods, particularly molecular dynamics simulations and binding free energy calculations, have become indispensable tools for studying chiral recognition at the molecular level. These approaches provide a detailed picture of the dynamic interactions between enantiomers and chiral selectors, complementing experimental findings.

Molecular dynamics (MD) simulations offer a dynamic view of the binding process between Dansyl-Tryptophan enantiomers and a chiral selector. In the study involving poly(SULV), MD simulations were performed to investigate the stability and dynamics of the enantiomer-selector complexes. These simulations revealed the specific conformations adopted by the enantiomers within the binding pockets and the nature of the intermolecular interactions over time. nih.govtdl.org

The simulations demonstrated that the stronger binding of the L-enantiomer was correlated with the formation of persistent hydrogen bonds with the chiral selector. This level of detail is often difficult to obtain through experimental methods alone and underscores the power of computational chemistry in elucidating complex molecular recognition phenomena. nih.govtdl.org

Binding free energy calculations provide a quantitative measure of the stability of the diastereomeric complexes formed between the enantiomers and the chiral selector. These calculations can predict which enantiomer will bind more strongly and can be correlated with experimental separation data.

For the Dansyl-Tryptophan enantiomers interacting with poly(SULV), the calculated binding free energy values were in excellent agreement with the experimental elution order observed in MEKC. The L-enantiomer exhibited a more negative (stronger) binding free energy in its preferred binding pocket compared to the D-enantiomer in its favored pocket. nih.govtdl.org

Binding Free Energy of Dansyl-Tryptophan Enantiomers with Poly(SULV) nih.govtdl.org
EnantiomerPreferred Binding PocketBinding Free Energy (kJ·mol⁻¹)
Dansyl-(L)-TryptophanPocket 3-21.3329
Dansyl-(D)-TryptophanPocket 2-13.6408
Percent Occupancy of Dansyl-Tryptophan Enantiomers in Poly(SULV) Binding Pockets nih.gov
EnantiomerPocket 1 (%)Pocket 2 (%)Pocket 3 (%)
Dansyl-(L)-Tryptophan26.271.4472.29
Dansyl-(D)-Tryptophan8.4262.0029.58

Chromatographic Techniques for Enantiomer Separation

The practical application of chiral recognition principles lies in the development of effective chromatographic methods for the separation of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) have been successfully employed for the resolution of this compound and its L-enantiomer.

Cyclodextrin-based chiral stationary phases (CSPs) are widely used in HPLC for the enantioseparation of dansyl amino acids. The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The mobile phase composition, including the type and concentration of organic modifier, pH, and buffer concentration, can significantly influence the retention and resolution of the enantiomers. acs.org

MEKC is another powerful technique for chiral separations. In MEKC, a chiral selector, such as a cyclodextrin or a chiral micelle, is added to the running buffer. The differential partitioning of the enantiomers between the pseudostationary phase (micelles) and the aqueous phase leads to their separation. The choice of chiral selector, its concentration, and the composition of the background electrolyte are critical parameters for achieving optimal separation. nih.govscirp.org

Examples of Chromatographic Separation of Dansyl-Amino Acid Enantiomers
TechniqueChiral SelectorAnalyteObservations
HPLCβ-cyclodextrin-bonded stationary phaseDansyl-D,L-amino acidsElution order of L < D for all tested dansyl amino acids. acs.org
HPLCγ-cyclodextrin-bonded stationary phaseDansyl-D,L-amino acidsExhibited the highest resolution for both enantiomers and homologues. acs.org
HPLC6-O-phenylcarbamoylated γ-CD-bonded stationary phaseDansyl-D,L-TryptophanReverse elution order (D < L) observed. acs.org
MEKCPoly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV))Dansyl-D,L-TryptophanL-enantiomer binds more strongly and elutes second. nih.govtdl.org

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes micelles as a pseudostationary phase to separate enantiomeric compounds. In the case of chiral separations, the pseudostationary phase must be chiral. Amino acid-based molecular micelles are one such class of chiral selectors that have proven effective.

Detailed research into the chiral separation mechanisms of dansyl amino acids has been conducted using molecular dynamics simulations to understand the interactions governing chiral recognition. One study focused on the binding of Dansyl-tryptophan (Dans-Trp) enantiomers to poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV), which acts as the chiral pseudostationary phase in MEKC.

The research findings indicate that the two enantiomers of Dansyl-tryptophan exhibit different binding affinities for the chiral micelle. It was determined that Dansyl-L-tryptophan binds more strongly to the poly(SULV) micelle than this compound. This differential binding is consistent with experimental MEKC data where the L-enantiomer elutes after the D-enantiomer, indicating a stronger interaction with the pseudostationary phase.

Molecular dynamics simulations revealed that the poly(SULV) micelle has distinct binding pockets and that the enantiomers prefer different pockets. Dansyl-L-tryptophan shows a preference for "pocket three" of the micelle, while this compound favors "pocket two". The stronger binding of the L-enantiomer is quantified by its more negative binding free energy. This difference in binding energy is the fundamental basis for the chiral separation observed in MEKC.

EnantiomerPreferred Binding PocketBinding Free Energy (kJ·mol⁻¹)
This compoundPocket Two-13.6408
Dansyl-L-tryptophanPocket Three-21.3329

High-Performance Liquid Chromatography (HPLC) for Enantiomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantiomer analysis, widely employing chiral stationary phases (CSPs) to achieve separation. For dansyl-derivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective.

The mechanism of separation on a teicoplanin CSP involves complex interactions between the enantiomers and the chiral selector. Research indicates that for dansyl amino acids, chiral discrimination is primarily controlled by the interaction between the anionic form of the solute and the stationary phase. The retention and separation factors are therefore highly dependent on the pH of the mobile phase, which dictates the ionization state of the dansyl-tryptophan molecule. Generally, as the eluent pH increases, the retention factor decreases while the separation factor increases.

Studies have shown that the teicoplanin aglycone stationary phase, which lacks the three sugar moieties of teicoplanin, can offer enhanced selectivity and resolution for amino acids, sometimes by a factor of 2 to 5. In most cases, the enantiomeric elution order on teicoplanin-based phases is consistent, with the D-enantiomer eluting before the L-enantiomer. This indicates a stronger interaction of the L-enantiomer with the CSP, similar to the phenomenon observed in MEKC.

The precise chromatographic parameters for the separation of this compound depend heavily on the specific column, mobile phase composition, and temperature. However, successful baseline separations are routinely achieved, allowing for the accurate quantification of each enantiomer.

ParameterDescription
Chiral Stationary Phase (CSP) Teicoplanin or Teicoplanin Aglycone
Separation Principle Differential interaction between enantiomers and the CSP, primarily driven by the anionic form of the analyte.
Mobile Phase Influence pH is a critical factor; increasing pH generally improves the separation factor. Mobile phase is often a mix of buffer (e.g., citrate) and an organic modifier (e.g., methanol).
Typical Elution Order This compound elutes before Dansyl-L-tryptophan.

Advanced Research Methodologies and Probe Development

Integration with Mass Spectrometry Techniques

The unique spectroscopic characteristics of the dansyl group, combined with the structural properties of D-tryptophan, make this compound a valuable tool in advanced proteomic and structural biology research, particularly when integrated with mass spectrometry (MS).

Researchers have utilized native MS to investigate the impact of dansylation on protein structure, stability, and interactions. nih.gov For instance, model proteins such as myoglobin (B1173299) and alcohol dehydrogenase have been analyzed by native MS after being labeled with dansyl chloride. researchgate.netnih.gov This methodology helps to confirm that the labeling process, which occurs under mild conditions, does not significantly perturb the native fold or assembly of the protein. nih.gov By analyzing the mass shifts of the intact protein-dansyl conjugates, it is possible to determine the extent of labeling and the accessibility of specific residues, providing insights into the protein's surface topology. A key advantage of this integration is the ability to maintain protein complexes in their near-native state, which is crucial for understanding their biological function. thermofisher.com

Ion mobility-mass spectrometry (IM-MS) adds another dimension to the analysis of protein-dansyl conjugates by separating ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge (collision cross-section, CCS). ub.edunih.gov This technique is particularly adept at resolving different conformational states of a protein that may coexist in solution. ub.edu

When a dansyl probe is conjugated to a protein, IM-MS can be used to detect subtle changes in the protein's conformation. researchgate.netnih.gov The drift time of an ion through the mobility cell is dependent on its CCS; a more compact, folded protein will have a shorter drift time than a more extended, unfolded conformation. ub.edu This allows for the direct measurement and comparison of the structural integrity of proteins before and after dansylation. researchgate.net IM-MS has been successfully applied to study the dynamic equilibrium of proteins, providing direct measurements of the CCS of transient species. ub.edu The high separation capacity and sensitivity of IM-MS make it a promising tool for characterizing the conformational landscape of dansyl-labeled proteins and understanding how modifications or ligand binding events influence their three-dimensional structure. ub.eduresearchgate.net

Design and Synthesis of Novel Dansyl-D-tryptophan Derivatives

The inherent environmental sensitivity of the dansyl fluorophore has driven the design and synthesis of novel derivatives to create more sophisticated molecular probes for biological systems.

A significant advancement in probe design is the creation of dual-channel emitters that incorporate both a dansyl group and a tryptophan residue within the same molecule. nih.gov This design allows for ratiometric sensing, where changes in the local environment can be monitored by observing the relative fluorescence intensities of the two fluorophores. One strategy involves covalently attaching the dansyl and tryptophan fluorophores to a molecular scaffold, such as cholic acid, to ensure they reside in the same molecular compartment. nih.gov

In such a construct, the fluorescence spectrum may show a residual tryptophan emission band (around 350 nm) and an enhanced dansyl emission in the 500-550 nm region. nih.gov This phenomenon indicates a partial intramolecular fluorescence resonance energy transfer (FRET) from the tryptophan (donor) to the dansyl group (acceptor). nih.govresearchgate.net These dual-channel reporters have been used to probe the local hydrophobicity of biomimetic systems like micelles. nih.gov The quenching of fluorescence by agents like iodide can be monitored at both emission wavelengths, providing detailed information about the probe's accessibility and its microenvironment. nih.gov

Table 1: Spectroscopic Properties of a Dansyl-Tryptophan Dual-Channel Emitter (3β-Dns-CA-Trp)

Property Wavelength (nm) Observation
Tryptophan Emission ~350 Residual emission band, acts as FRET donor.
Dansyl Emission 500-550 Enhanced emission, acts as FRET acceptor.

This table is interactive and can be sorted by column.

A key strategy for enhancing the utility of this compound probes is to maximize their environmental sensitivity. The fluorescence of the dansyl group is highly dependent on the polarity of its surroundings, a phenomenon known as solvatochromism. researchgate.net In nonpolar, hydrophobic environments, dansyl exhibits strong fluorescence at shorter wavelengths, while in polar, aqueous environments, the fluorescence is weaker and red-shifted (shifted to longer wavelengths).

This property is exploited to report on the local polarity within protein binding sites or biological membranes. researchgate.net Synthetic strategies focus on modifying the tryptophan indole (B1671886) ring or developing novel scaffolds to create analogues with improved photophysical properties. nih.govrsc.org For instance, a modular synthetic approach involving the alkenylation of a tryptophan-derived structure has been used to create a tryptophan-coumarin hybrid with pronounced environmental sensitivity. nih.govrsc.orgresearchgate.net By modifying the linker between the dansyl and tryptophan moieties, researchers can fine-tune the probe's response to specific environmental cues, leading to more precise reporters of local hydrophobicity, viscosity, or the presence of specific ions.

Table 2: Effect of Solvent Polarity on Dansyl Fluorophore Emission

Solvent Polarity Emission Maximum (Approx. nm) Fluorescence Intensity
Dioxane Low 480 High
Chloroform Medium 500 Medium
Methanol (B129727) High 530 Low

This table is interactive and can be sorted by column.

Application in Biosensor Development

The unique photophysical properties of this compound and its derivatives make them excellent candidates for the development of fluorescent biosensors. These sensors are designed to detect specific analytes, such as metal ions or biological molecules, through a measurable change in their fluorescence signal. nih.govmdpi.com Dansyl-based chemosensors are often chosen for their strong fluorescence, structural flexibility, and long emission wavelengths. nih.gov

One common application is in the detection of heavy metal ions like mercury (Hg²+). researchgate.netnih.gov Biosensors have been designed where two dansyl fluorophores are attached to a receptor molecule containing sulfur and nitrogen atoms. nih.gov In the absence of Hg²+, the sensor exhibits strong fluorescence. Upon binding of Hg²+, the fluorescence is significantly quenched, providing an "ON-OFF" switching mechanism for detection. nih.gov Other sensing mechanisms include chelation-enhanced fluorescence (CHEF) and FRET between a tryptophan residue and the dansyl group, which can be modulated by the binding of an analyte like zinc (Zn²⁺). researchgate.net

Furthermore, the principles of fluorescence quenching and enhancement involving tryptophan are being applied in more complex biological systems. For example, "Quenchbody" biosensors utilize the interaction between an engineered antibody fragment (nanobody) and a fluorophore. biorxiv.org Tryptophan residues within the nanobody's binding regions can quench the fluorophore's signal, and this quenching is relieved upon antigen binding, leading to a "turn-on" signal. biorxiv.org Similarly, transcription factor (TF)-based biosensors, such as the TrpR-based system, can be engineered to detect tryptophan and its derivatives, where ligand binding alters the expression of a fluorescent reporter protein. nih.gov These advanced applications highlight the versatility of leveraging the interplay between dansyl and tryptophan moieties for creating highly specific and sensitive detection tools.

Table 3: Mentioned Compounds

Compound Name
This compound
Dansyl chloride
Myoglobin
Alcohol dehydrogenase
Cholic acid

Development of Fluorescent Chemosensors for Specific Analytes

The intrinsic fluorescence of this compound, stemming from its dansyl group, makes it a valuable subject in the development of fluorescent chemosensors. Research in this area has particularly focused on chiral recognition, aiming to create systems capable of distinguishing between the D- and L-enantiomers of dansylated amino acids. This is significant because while enantiomers have identical physical and chemical properties in an achiral environment, they often exhibit profoundly different pharmacological and physiological effects.

One notable approach involves the use of amino acid-based molecular micelles as chiral selectors. In a study investigating the chiral separation mechanisms of various dansyl amino acids, molecular dynamics simulations were employed to understand the binding of this compound to a polymeric chiral selector, poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV). nih.govtdl.org These simulations revealed that the molecular micelle possesses distinct binding pockets, and that the enantiomers of Dansyl-tryptophan show different affinities for these sites. nih.gov

The investigation identified three primary binding pockets within the poly(SULV) micelle. It was determined that this compound preferentially binds to the second pocket, with a percent occupancy of 62.00%. nih.gov In contrast, its binding to the first and third pockets was significantly lower, at 8.42% and 29.58%, respectively. nih.gov This preferential binding is a key aspect of the chiral recognition mechanism.

Such research underscores the potential for developing highly specific chemosensors for chiral molecules like this compound. By designing synthetic receptors with well-defined binding cavities, it is possible to achieve selective recognition based on subtle stereochemical differences.

Table 1: Binding Affinity of this compound to Poly(SULV) Binding Pockets

Binding Pocket Binding Free Energy (kJ·mol⁻¹) Percent Occupancy (%)
Pocket 1 -8.6631 8.42
Pocket 2 -13.6408 62.00
Pocket 3 -11.7956 29.58

Emerging Research Directions and Future Perspectives

Novel Applications in Systems Biophysics

Systems biophysics aims to understand the complex interactions and dynamics of biological molecules within the context of whole systems, such as cells or supramolecular assemblies. Dansyl-D-tryptophan and related dansylated compounds are proving to be instrumental in this field, primarily through their use in Fluorescence Resonance Energy Transfer (FRET) studies and as reporters of local environments.

Researchers are leveraging the dansyl group as an acceptor fluorophore in conjunction with the intrinsic fluorescence of tryptophan residues, which act as donor fluorophores. nih.govnih.gov This Trp-dansyl FRET pair is highly sensitive to the distance between the two probes, making it an effective tool for studying protein and peptide conformational changes. nih.govacs.org For instance, a Trp-dansyl pair was used to demonstrate that the intrinsically disordered region (IDR) of the Synaptotagmin 1 protein can sample compact structural states in solution. nih.gov The measured average distance of 2.40 ± 0.05 nm between the probes, separated by approximately 60 residues, confirmed a compact conformation. nih.gov The Förster distance (R₀)—the distance at which FRET efficiency is 50%—for the tryptophan-dansyl pair is approximately 2.1 nm, making it ideal for detecting such molecular compaction. nih.govacs.org

Another novel application involves creating dual-channel fluorescent probes to investigate local hydrophobicity within complex biomimetic systems. nih.gov In one study, dansyl and tryptophan fluorophores were covalently attached to cholic acid to create a probe, Dns-CA-Trp, that can be incorporated into micellar systems. nih.gov The fluorescence spectrum of this probe showed a residual tryptophan emission and an enhanced dansyl emission, indicating a partial intramolecular energy transfer. nih.gov The quenching of this probe's fluorescence by iodide, which is restricted to the bulk water phase, was used to assess the hydrophobicity of different micellar environments. The quenching efficiency decreased as the hydrophobicity of the probe's microenvironment increased, demonstrating its utility as a reporter for the accessibility of different regions within supramolecular structures. nih.gov

These applications highlight the growing use of dansyl-tryptophan systems to move beyond simple binding assays towards elucidating the dynamic structural changes and environmental properties of complex biological assemblies.

Table 1: FRET Parameters for Tryptophan-Dansyl Probes in Biophysical Studies
System StudiedFRET PairFörster Distance (R₀)Measured ParameterFindingReference
Synaptotagmin 1 IDR CompactionTryptophan (Donor) - Dansyl (Acceptor)2.1 nmMean Interprobe Distance2.40 ± 0.05 nm, indicating a compact structure. nih.gov
Computationally Designed Coiled CoilsTryptophan (Donor) - Dansyl (Acceptor)2.1 nmEnergy Transfer Efficiency (E)E = 0.55 for antiparallel peptide, corresponding to r = 2.0 nm. acs.org
Melibiose Permease (MelB) Substrate BindingMelB Tryptophan (Donor) - Dansyl-2-galactoside (Acceptor)Not SpecifiedFRET Signal DisplacementSpecific displacement by MelB substrates confirms binding. nih.gov

Methodological Advancements in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their interaction with biological targets. This compound and its analogs are valuable probes in HTS, particularly for studying drug binding to serum albumins. Human serum albumin (HSA) is a major carrier protein in the blood that binds a wide variety of drugs, and its two primary drug-binding sites are Sudlow site I and Sudlow site II. nih.gov

L-Tryptophan is a well-known natural ligand for Sudlow site II. nih.govunl.edu Consequently, dansylated amino acids, including dansyl derivatives of tryptophan, are used as fluorescent probes to monitor binding competition at this site. nih.govnih.gov When a dansyl probe binds to a hydrophobic pocket on a protein like HSA, its fluorescence is significantly enhanced with a "blue shift" to a shorter emission wavelength. ajol.info This environmentally sensitive fluorescence provides a robust signal for HTS assays. A test compound that competes with the dansyl probe for the same binding site will displace it, leading to a decrease in fluorescence intensity, which can be easily quantified.

Recent advancements have focused on developing stable and reliable probes for HTS applications using techniques like high-performance affinity chromatography (HPAC). nih.govunl.edu While L-tryptophan itself can be unstable in solution, studies have sought more stable indole-based alternatives. unl.edu The principles established in these studies are directly applicable to the use of this compound. The use of immobilized HSA columns in HPAC allows for the efficient screening of compounds based on their ability to displace a site-specific probe like a dansylated amino acid. unl.edu This chromatographic approach provides a powerful platform for the high-throughput characterization of drug-protein interactions, with dansyl probes serving as critical reporters of binding events at specific sites. unl.edunih.gov

Theoretical and Computational Refinements for Probe Behavior Prediction

Parallel to experimental work, theoretical and computational methods are becoming increasingly crucial for predicting and understanding the behavior of fluorescent probes like this compound at a molecular level. Molecular dynamics (MD) simulations, in particular, offer powerful insights into the specific interactions that govern probe binding and chiral recognition. nih.govresearchgate.net

Several studies have used MD simulations to investigate the chiral separation mechanisms of dansyl amino acid enantiomers. nih.govresearchgate.netnsf.gov In one such study, the binding of this compound and Dansyl-L-tryptophan to a chiral selector, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), was investigated. The simulations successfully predicted the binding free energies, which were in agreement with experimental results from micellar electrokinetic chromatography (MEKC) that showed the L-enantiomer binding more strongly. nih.govresearchgate.net

The computational models revealed the structural basis for this chiral recognition. It was found that Dansyl-L-tryptophan and this compound preferred different binding pockets within the poly(SULV) micelle. nih.govnsf.gov Furthermore, analysis of intermolecular hydrogen bonds showed that the stronger-binding L-enantiomer formed a greater number of stable hydrogen bonds with the chiral selector compared to the D-enantiomer. nih.govnsf.gov These computational refinements provide a detailed, atomistic view of the binding process that is difficult to obtain through experimental means alone. By predicting binding affinities and elucidating recognition mechanisms, these theoretical approaches can guide the design of more specific and sensitive fluorescent probes for future applications.

Table 2: Computationally-Calculated Binding Free Energies for Dansyl-Tryptophan Enantiomers with Poly(SULV) Chiral Selector
EnantiomerPreferred Binding PocketBinding Free Energy (kJ·mol⁻¹)Reference
Dansyl-L-tryptophanPocket 3-21.3329 nih.govresearchgate.net
This compoundPocket 2-13.6408 nih.govresearchgate.net

Q & A

Q. How can Dansyl-D-tryptophan be synthesized for fluorescence-based studies in protein interaction assays?

this compound is synthesized by conjugating dansyl chloride (a fluorescent sulfonamide) to the amino group of D-tryptophan under alkaline conditions. Key steps include:

  • Purification via reverse-phase HPLC to isolate the dansylated derivative.
  • Validation using mass spectrometry (e.g., ESI-MS) and fluorescence spectroscopy to confirm structure and quantum yield .
  • Storage in amber vials at -20°C to prevent photodegradation .

Q. What experimental precautions are necessary when handling this compound in cell culture studies?

  • Avoid exposure to light during experiments to preserve fluorescence properties.
  • Use serum-free media to prevent nonspecific binding of the dansyl group to albumin.
  • Monitor cytotoxicity via MTT assays, as high concentrations (>100 µM) may impair cell viability .

Q. How does this compound serve as a probe for studying tryptophan metabolism in immune cells?

this compound’s fluorescence allows real-time tracking of tryptophan uptake and catabolism in dendritic cells or macrophages.

  • Measure intracellular fluorescence decay to quantify indoleamine 2,3-dioxygenase (IDO) activity.
  • Combine with HPLC to detect kynurenine metabolites, validating IDO/TDO pathway involvement .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s immunomodulatory effects across different cancer models?

Discrepancies arise due to:

  • Tumor microenvironment heterogeneity : IDO vs. TDO dominance in tryptophan catabolism (e.g., gliomas express TDO, while breast cancers favor IDO). Validate enzyme expression via qPCR before experiments .
  • Dose-dependent effects : Low doses (1–10 µM) may enhance T-cell activation, while high doses (>50 µM) suppress proliferation. Use flow cytometry to assess T-cell anergy markers (e.g., PD-1, CTLA-4) .

Q. What methodological approaches validate this compound’s role in disrupting aryl hydrocarbon receptor (AhR) signaling?

  • Co-incubate with AhR antagonists (e.g., CH223191) to isolate dansyl-specific effects.
  • Use luciferase reporter assays in HepG2 cells transfected with AhR-responsive elements.
  • Quantify CYP1A1/1B1 mRNA via RT-qPCR as downstream AhR activation markers .

Q. How can researchers design experiments to distinguish this compound’s direct enzymatic inhibition from off-target effects in IDO/TDO pathways?

  • Competitive inhibition assays : Compare IC₅₀ values of this compound with known inhibitors (e.g., 1-MT for IDO).
  • Knockout models : Use CRISPR-Cas9 IDO/TDO-deficient cell lines to assess residual activity.
  • Metabolomic profiling : Track tryptophan, kynurenine, and serotonin levels via LC-MS to confirm target specificity .

Q. What statistical methods are optimal for analyzing dose-response data in this compound toxicity studies?

  • Fit nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Apply principal component analysis (PCA) to correlate fluorescence intensity with metabolic endpoints .

Methodological Considerations

Q. How to address confounding variables in behavioral studies involving this compound?

  • Dietary controls : Restrict tryptophan-rich foods in animal models to isolate exogenous compound effects.
  • Circadian synchronization : Administer doses at fixed times to account for diurnal variations in serotonin synthesis .

Q. What ethical protocols are critical for human trials testing this compound’s neurobehavioral effects?

  • Obtain informed consent detailing potential drowsiness or mood alterations.
  • Exclude participants with serotonin syndrome risk factors (e.g., SSRI use).
  • Include placebo arms and double-blinding to mitigate bias .

Data Interpretation and Reporting

Q. How to reconcile conflicting findings on this compound’s stability in aqueous vs. lipid-rich environments?

  • Perform accelerated stability studies under varying pH (4–9) and temperature (4–37°C).
  • Use dynamic light scattering (DLS) to monitor aggregation in lipid emulsions .

Q. What meta-analysis frameworks are suitable for synthesizing cross-study data on this compound’s therapeutic potential?

  • Apply random-effects models to account for inter-study variability.
  • Stratify by disease type (e.g., cancer vs. neurodegenerative disorders) to identify context-dependent efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.